Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate
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Overview
Description
Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides, with carboxylic acids or their derivatives under acidic or basic conditions.
Acylation: The resulting thiadiazole intermediate is then acylated with 3-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 3-ethoxybenzoyl-substituted thiadiazole.
Esterification: Finally, the acylated thiadiazole is esterified with methyl chloroacetate in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate
- Methyl 2-[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate
- Methyl 2-[5-[(3-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate
Uniqueness
Methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-10-6-4-5-9(7-10)13(19)15-14-17-16-11(22-14)8-12(18)20-2/h4-7H,3,8H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDIKFBQNZIJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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